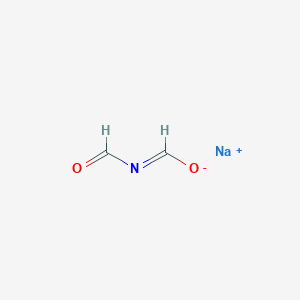
Ethoxy(dimethyl)silane
Overview
Description
Ethoxy(dimethyl)silane is an organosilicon compound with the chemical formula C4H12OSi. It is a colorless, volatile liquid that is used in various industrial and scientific applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the synthesis of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxy(dimethyl)silane can be synthesized through the reaction of dimethylchlorosilane with ethanol in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{(CH}_3\text{)}_2\text{SiOC}_2\text{H}_5 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound typically involves the hydrolysis of dimethyldiethoxysilane. This process is carried out under controlled conditions to ensure high yield and purity of the final product.
Types of Reactions:
-
Hydrolysis: this compound undergoes hydrolysis in the presence of water to form dimethylsilanediol and ethanol. [ \text{(CH}_3\text{)}_2\text{SiOC}_2\text{H}_5 + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OH)}_2 + \text{C}_2\text{H}_5\text{OH} ]
-
Condensation: The compound can also undergo condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.
Common Reagents and Conditions:
Hydrolysis: Water and an acid or base catalyst.
Condensation: Silanol groups and a catalyst such as hydrochloric acid or sulfuric acid.
Major Products:
Hydrolysis: Dimethylsilanediol and ethanol.
Condensation: Silicone polymers.
Scientific Research Applications
Ethoxy(dimethyl)silane is used in a variety of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of silicone polymers and other organosilicon compounds.
Biology: The compound is used in the modification of surfaces to create biocompatible materials for cell culture and tissue engineering.
Medicine: this compound is used in the development of drug delivery systems and medical devices.
Industry: It is used as a coupling agent to improve the adhesion of coatings, sealants, and adhesives to various substrates.
Mechanism of Action
The primary mechanism by which ethoxy(dimethyl)silane exerts its effects is through the formation of strong silicon-oxygen bonds. These bonds are formed during hydrolysis and condensation reactions, leading to the creation of stable siloxane networks. The molecular targets and pathways involved include the interaction of the silicon atom with oxygen atoms in the substrate, resulting in the formation of siloxane bonds.
Comparison with Similar Compounds
(3-Aminopropyl)triethoxysilane: Used for surface functionalization and as a coupling agent.
Tetraethoxysilane: Used in the production of silica and as a precursor for sol-gel processes.
Dimethylethoxysilane: Similar in structure but with different reactivity and applications.
Uniqueness: Ethoxy(dimethyl)silane is unique in its ability to form strong bonds with both organic and inorganic materials, making it versatile for various applications. Its relatively simple structure allows for easy modification and incorporation into complex systems, enhancing its utility in scientific research and industrial processes.
Properties
IUPAC Name |
ethoxy(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12OSi/c1-4-5-6(2)3/h6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFFGKZBTQABBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14857-34-2 | |
| Record name | Ethoxydimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14857-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[N'-[N'-(2,4-difluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7724198.png)




![N-amino-N'-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidothioic acid](/img/structure/B7724239.png)

![N'-[4-(dimethylamino)phenyl]carbamimidothioic acid](/img/structure/B7724253.png)






